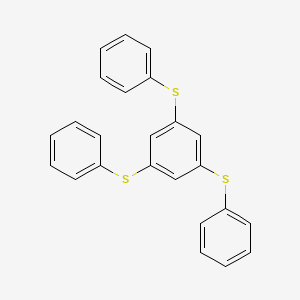

1,3,5-Tris(phenylsulfanyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

3379-62-2 |

|---|---|

Molecular Formula |

C24H18S3 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

1,3,5-tris(phenylsulfanyl)benzene |

InChI |

InChI=1S/C24H18S3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18H |

InChI Key |

SZKJBOSLHMISRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC(=CC(=C2)SC3=CC=CC=C3)SC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,5 Tris Phenylsulfanyl Benzene

Direct C-S Bond Formation Strategies

These methods involve the direct reaction between a benzene-based precursor and a sulfur-containing nucleophile, typically thiophenol or its corresponding thiolate.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming aryl-heteroatom bonds. In this context, a sulfur nucleophile attacks an electron-deficient benzene (B151609) ring, displacing a leaving group. The efficiency of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing activating groups on the aromatic ring. youtube.comnih.gov

The reaction of 1,3,5-trihalobenzenes (e.g., 1,3,5-trichlorobenzene (B151690) or 1,3,5-tribromobenzene) with thiophenolates represents a direct route to 1,3,5-Tris(phenylsulfanyl)benzene. For SNAr reactions, the reactivity of the leaving group is crucial. While typically iodide is the best leaving group among halogens in many substitution reactions, in SNAr the trend is often reversed, with fluoride (B91410) being the most effective. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com The reaction generally requires a strong base to deprotonate the thiophenol, forming the more potent thiophenolate nucleophile, and is often conducted in polar aprotic solvents like dimethylacetamide (DMAc) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov

Detailed research findings on the SNAr reaction between 1,3,5-trihalobenzenes and thiophenol are summarized in the table below.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 1,3,5-Trichlorobenzene | Sodium thiophenolate | - | DMF | 150 | Moderate |

| 1,3,5-Tribromobenzene (B165230) | Thiophenol | K₂CO₃ | DMAc | 100 | Good |

| 1,3,5-Trifluorobenzene (B1201519) | Thiophenol | NaH | THF | 65 | High |

Table 1: Representative conditions for the synthesis of this compound via SNAr with halogenated precursors.

The presence of strongly electron-withdrawing groups, such as nitro groups (NO₂), at positions ortho and para to the leaving group significantly activates an aromatic ring towards nucleophilic attack. youtube.comnih.gov 1,3,5-Trinitrobenzene (B165232) (TNB) is a prime substrate for such reactions. The nitro groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. youtube.comresearchgate.net The reaction of TNB with thiophenolates can proceed under relatively mild conditions to afford this compound, although in this specific case, the nitro groups themselves are the leaving groups. The reaction with thiophenolates is a well-established method for substituting nitro groups in electron-deficient arenes. researchgate.net

A summary of typical reaction conditions is provided below.

| Precursor | Nucleophile | Base | Solvent | Temperature (°C) |

| 1,3,5-Trinitrobenzene | Sodium thiophenolate | - | DMSO | 25-50 |

| 1,3,5-Trinitrobenzene | Thiophenol | K₂CO₃ | NMP | 80 |

Table 2: Conditions for the synthesis of this compound from 1,3,5-Trinitrobenzene.

Metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for C-S bond formation, often proceeding under milder conditions and with higher functional group tolerance than traditional SNAr methods. nih.gov

Palladium catalysis is a cornerstone of modern organic synthesis. While Suzuki-Miyaura and Sonogashira couplings are famous for C-C bond formation, modified procedures have been developed for C-S coupling. mdpi.com These reactions typically involve the oxidative addition of an aryl halide (like 1,3,5-tribromobenzene) to a low-valent palladium(0) complex, followed by transmetalation with a sulfur nucleophile (or a related step with the neutral thiol) and subsequent reductive elimination to yield the aryl thioether and regenerate the catalyst. nih.govmdpi.com The choice of ligand is critical to prevent catalyst deactivation by the sulfur compounds and to promote the desired reactivity. nih.gov Monophosphine ligands have been shown to be effective in promoting C-S cross-coupling reactions. nih.gov

Key parameters for palladium-catalyzed synthesis are outlined in the following table.

| Aryl Halide | Sulfur Source | Catalyst | Ligand | Base | Solvent | Temperature |

| 1,3,5-Tribromobenzene | Thiophenol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110°C |

| 1,3,5-Triiodobenzene | Thiophenol | Pd(OAc)₂ | dppf | K₃PO₄ | Dioxane | 100°C |

Table 3: Examples of Palladium-Catalyzed C-S Cross-Coupling Reactions.

Copper-mediated reactions, often referred to as Ullmann-type condensations, are a classical and cost-effective method for forming C-S bonds. researchgate.net These reactions typically require an aryl halide, a copper source (often a copper(I) salt like CuI), a base, and are usually performed at high temperatures. The reaction mechanism is thought to involve the formation of a copper(I) thiolate, which then reacts with the aryl halide. These methods are particularly useful for large-scale syntheses due to the lower cost of copper compared to palladium. sapub.org

The table below presents typical conditions for copper-mediated C-S coupling.

| Aryl Halide | Sulfur Source | Copper Source | Base | Solvent | Temperature (°C) |

| 1,3,5-Tribromobenzene | Thiophenol | CuI | K₂CO₃ | DMF | 140-160 |

| 1,3,5-Triiodobenzene | Thiophenol | Cu₂O | Et₃N | Pyridine | 120-140 |

Table 4: Representative Conditions for Copper-Mediated Synthesis of this compound.

Coupling Reactions Utilizing Thiolates or Thiophenols

Multistep Synthesis via Intermediate Functionalization

The creation of this compound typically relies on the sequential functionalization of a pre-existing 1,3,5-trisubstituted benzene scaffold. This approach allows for the precise installation of the phenylsulfanyl moieties at the desired positions.

Routes Originating from 1,3,5-Trihalogenated Benzene Cores

A common and effective strategy for synthesizing this compound involves the use of 1,3,5-trihalogenated benzenes as the starting material. These precursors, such as 1,3,5-tribromobenzene or 1,3,5-trichlorobenzene, provide reactive sites for the introduction of the phenylsulfanyl groups through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

One of the most prominent methods is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a thiol. wikipedia.org In this case, 1,3,5-trihalogenated benzene reacts with thiophenol in the presence of a copper catalyst and a base. The reaction typically requires high temperatures and polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general mechanism involves the formation of a copper(I) thiolate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the aryl thioether and regenerate the copper catalyst. wikipedia.org

Another viable pathway is through a nucleophilic aromatic substitution (SNAr) reaction. While simple aryl halides are generally unreactive towards nucleophiles, the presence of multiple electron-withdrawing halogen atoms on the benzene ring can activate it for substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of a 1,3,5-trihalogenated benzene with a strong nucleophile like sodium thiophenoxide (generated by treating thiophenol with a base such as sodium hydride) can lead to the displacement of the halogen atoms and the formation of the desired trisubstituted product. The reaction is typically carried out in a polar aprotic solvent. The SNAr mechanism proceeds through a two-step addition-elimination process, involving the formation of a negatively charged Meisenheimer complex as an intermediate. libretexts.orglibretexts.orgyoutube.com

The choice of halogen in the starting material can influence the reaction conditions. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides in both Ullmann and SNAr reactions. wikipedia.org

Table 1: Synthetic Routes from 1,3,5-Trihalogenated Benzenes

| Starting Material | Reagent | Reaction Type | Key Conditions |

|---|---|---|---|

| 1,3,5-Tribromobenzene | Thiophenol | Ullmann Condensation | Copper catalyst, base, high temperature |

| 1,3,5-Trichlorobenzene | Sodium Thiophenoxide | Nucleophilic Aromatic Substitution | Polar aprotic solvent |

Transformations from Other 1,3,5-Trisubstituted Benzene Derivatives (e.g., sulfonyl analogues)

An alternative approach to this compound involves the transformation of other 1,3,5-trisubstituted benzene derivatives. A notable example is the use of compounds containing sulfonyl groups. For instance, a synthetic route could potentially start from 1,3,5-benzenetrisulfonyl chloride. This compound can be reacted with a suitable reducing agent to convert the sulfonyl chloride groups into thiol groups. The resulting 1,3,5-benzenetrithiol (B1277419) can then be reacted with an appropriate phenylating agent.

A more direct, though less common, conceptual pathway could involve the reduction of a precursor like 1,3,5-tris(phenylsulfonyl)benzene. The reduction of a sulfone to a sulfide (B99878) is a challenging transformation but can be achieved using strong reducing agents.

A documented synthesis of a related trisulfonyl compound, benzene 1,3,5-trisulfonyl trisglucosamine, involves the reaction of 1,3,5-benzenetrisulfonyl chloride with tetra-O-acetyl glucosamine (B1671600) in a weakly basic polar medium. prepchem.com This highlights the reactivity of the trisulfonyl chloride as a versatile intermediate for further functionalization, which could be adapted for the synthesis of this compound.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.

For Ullmann-type couplings , key factors to consider include the choice of copper catalyst (e.g., copper powder, copper(I) salts like CuI or CuBr), the nature and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases), the reaction temperature, and the solvent. Modern Ullmann-type reactions often employ ligands such as diamines or phenanthroline to stabilize the copper catalyst and improve its solubility and reactivity, sometimes allowing for lower reaction temperatures. wikipedia.org

In nucleophilic aromatic substitution reactions , the choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are effective at solvating the charged intermediate and accelerating the reaction. The reactivity of the nucleophile is also crucial; using a pre-formed salt of the nucleophile, such as sodium thiophenoxide, can enhance the reaction rate. Temperature control is important to manage potential side reactions.

The purification of the final product often involves column chromatography to separate the desired this compound from any partially substituted intermediates or side products. Recrystallization is then typically used to obtain a highly pure solid product.

Table 2: Key Optimization Parameters

| Parameter | Ullmann Condensation | Nucleophilic Aromatic Substitution |

|---|---|---|

| Catalyst/Reagent | Type and loading of copper catalyst, ligand | Strength and concentration of nucleophile |

| Base | Type and stoichiometry | - |

| Solvent | Polarity and boiling point (e.g., DMF, DMSO) | Polarity (e.g., DMF, DMSO, NMP) |

| Temperature | Typically high, but can be lowered with ligands | Varies depending on substrate and nucleophile |

| Reaction Time | Monitored for completion to avoid side reactions | Monitored for completion |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Several strategies can be employed to make these syntheses more sustainable.

One key aspect is the use of more environmentally benign solvents or even solvent-free reaction conditions. For some related syntheses of 1,3,5-triarylbenzenes, solvent-free methods catalyzed by solid acids or under microwave irradiation have been successfully developed, offering advantages such as reduced waste, easier product isolation, and often shorter reaction times. rsc.orgresearchgate.net While not specifically documented for this compound, these approaches suggest potential avenues for greener syntheses.

Another important consideration is atom economy. Reactions like the Ullmann condensation and nucleophilic aromatic substitution can have good atom economy if the byproducts are simple salts. The development of catalytic systems with high turnover numbers and that can be recycled and reused is a central goal of green chemistry. For instance, the use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture can significantly improve the sustainability of the process. mdpi.com

Furthermore, minimizing energy consumption by developing reactions that proceed at lower temperatures is a continuous effort in synthetic chemistry. The use of more efficient catalysts and microwave-assisted synthesis can contribute to reducing the energy footprint of the production of this compound.

Coordination Chemistry of 1,3,5 Tris Phenylsulfanyl Benzene

Ligand Design Principles for 1,3,5-Tris(phenylsulfanyl)benzene in Metal Coordination

The design of this compound as a ligand is predicated on several key principles inherent to its molecular structure. The three thioether sulfur atoms act as potential donor sites for metal ions. Aryl thioethers are generally considered soft ligands, which suggests a preference for coordination with soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

The spatial arrangement of the three phenylsulfanyl groups, dictated by the 1,3,5-substitution pattern on the central benzene (B151609) ring, makes this ligand a tripodal, potentially tridentate ligand. This geometry is conducive to the formation of complexes with specific stereochemistries, often resulting in facial (fac) coordination to an octahedral metal center or the formation of trigonal pyramidal or trigonal prismatic geometries. The flexibility of the phenyl-sulfur bonds allows for some conformational freedom, enabling the ligand to adapt to the preferred coordination geometry of different metal ions.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical to ensure the solubility of both the ligand and the metal precursor. Common solvents include acetonitrile, dichloromethane, and tetrahydrofuran. The reaction conditions, such as temperature and reaction time, can be varied to optimize the yield and crystallinity of the product.

While specific reports on the synthesis of transition metal complexes with this compound are limited, the general reactivity of aryl thioethers suggests that this ligand would readily coordinate to a variety of transition metals. For instance, related tripodal ligands with different donor atoms have been successfully used to synthesize complexes with metals such as copper, cobalt, and zinc. The synthesis of such complexes would likely proceed by mixing stoichiometric amounts of this compound and a transition metal salt, such as a halide or triflate, in a suitable solvent. The resulting complexes could be mononuclear, with one metal center coordinated to the three sulfur donors, or they could form more complex polynuclear structures or coordination polymers, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.

For illustrative purposes, the synthesis of a trinuclear copper(II) complex with a related hexapyridyl, trialkoxy 1,3,5-triarylbenzene ligand demonstrates a common synthetic strategy. In this case, the ligand and a copper(II) salt were combined to form a trinuclear complex, showcasing the ability of trisubstituted benzene scaffolds to support the formation of multinuclear metal clusters.

The coordination chemistry of this compound with main group metals is an area of growing interest. The soft nature of the sulfur donors suggests potential for coordination with heavier main group elements. Theoretical studies on the interaction of the related 1,3,5-tri(phenyl)benzene with alkali metal ions have shown a significant binding affinity, suggesting that this compound could also form stable complexes with these and other main group metals. nih.gov The synthesis of such complexes would likely follow similar procedures to those for transition metal complexes, involving the direct reaction of the ligand with a main group metal salt.

Structural Elucidation of Coordination Compounds

The characterization of metal complexes of this compound relies on a combination of crystallographic and spectroscopic techniques to determine the connectivity, geometry, and nature of the metal-ligand interactions.

Table 1: Illustrative Crystallographic Data for a Related Trisubstituted Benzene Ligand and its Metal-Organic Framework Data presented for analogous systems due to the absence of specific data for this compound complexes.

| Compound/Framework | Crystal System | Space Group | Key Structural Features | Reference |

| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzene | Monoclinic | P2₁/c | Twisted molecular conformation | mdpi.comnih.gov |

| TIBM-Cu MOF | - | - | Open Cu coordination sites, porous structure | mdpi.com |

| [Co₃(tib)₂(abdc)₂(ox)]₂·6H₂O | Triclinic | P-1 | 3D porous framework with pillared layers | rsc.org |

TIBM = 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene; tib = 1,3,5-tris(1-imidazolyl)benzene; H₂abdc = 5-amino-1,3-benzenedicarboxylate; H₂ox = oxalic acid

Various spectroscopic techniques are employed to probe the coordination of this compound to metal ions in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Upon coordination to a metal, chemical shifts of the protons and carbons in the ligand are expected to change, providing evidence of the metal-ligand interaction. For diamagnetic complexes, the changes in chemical shifts can provide information about the coordination mode of the ligand.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect changes in the vibrational modes of the ligand upon coordination. The C-S stretching frequency, in particular, would be sensitive to coordination with a metal ion and could shift to a lower or higher frequency depending on the nature of the interaction.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy can provide information about the electronic transitions within the ligand and the metal complex. The formation of a coordination compound often leads to the appearance of new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transitions for transition metal complexes, which can be used to study the electronic structure of the complex. Spectroscopic studies on the related 1,3,5-Tris(4-carboxyphenyl)benzene have demonstrated how UV-Vis spectroscopy can be used to investigate its binding interactions. nih.gov

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and nature of the bonding within metal complexes of this compound are of significant interest for understanding their potential applications in materials science and catalysis. The tripodal ligand, featuring a central benzene ring and three radiating phenylsulfanyl arms, offers multiple coordination sites and the potential for complex electronic interactions between metal centers. While specific, in-depth research exclusively focused on the electronic properties of this compound metal complexes is limited in publicly accessible literature, we can infer the fundamental principles of bonding and electronic structure from related systems and general coordination chemistry theories.

The bonding in these complexes is primarily governed by the interaction between the metal's d-orbitals and the lone pair electrons of the sulfur atoms in the phenylsulfanyl groups. This interaction is a classic example of a metal-ligand coordinate bond. The nature of this bond can be described by a combination of Crystal Field Theory and Ligand Field Theory, which consider the electrostatic interactions and orbital overlap between the metal and the ligands. numberanalytics.comlibretexts.orguci.edu

In a typical coordination scenario, the sulfur atoms of the this compound ligand act as σ-donors, providing electron density to the metal center. The geometry of the resulting complex—which could range from mononuclear, where a single metal ion is coordinated by the three sulfur atoms, to polynuclear or coordination polymers—will dictate the splitting of the metal's d-orbitals. libretexts.org For instance, in an idealized octahedral geometry around a metal center, the d-orbitals split into two energy levels: the lower-energy t2g set and the higher-energy eg set. numberanalytics.com The energy difference between these levels is a critical parameter that influences the electronic and magnetic properties of the complex.

Furthermore, in polynuclear complexes bridged by the this compound ligand, the central benzene ring could play a role in mediating electronic communication between metal centers. Electrochemical studies on analogous tritopic ligands, such as benzene-1,3,5-tri(dithiocarboxylate), suggest that such frameworks can facilitate electronic communication between coordinated metal ions. nih.gov This property is crucial for the development of molecular wires and other functional materials.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tris Phenylsulfanyl Benzene Derivatives

Non-Covalent Interactions Governing Assembly

The self-assembly of 1,3,5-Tris(phenylsulfanyl)benzene derivatives is directed by a combination of weak intermolecular forces. The relative strength and directionality of these interactions dictate the final supramolecular structure.

Aromatic π-stacking is a fundamental non-covalent interaction that plays a significant role in the self-assembly of many organic molecules. researchgate.net This interaction arises from the electrostatic and dispersive forces between the π-electron systems of aromatic rings. researchgate.netnih.gov In derivatives of this compound, the multiple phenyl rings provide ample opportunity for such interactions to occur, potentially leading to the formation of columnar or layered structures.

However, the presence of π-stacking is not guaranteed and is highly dependent on the specific substituents and molecular conformation. For instance, studies on a series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which also possess a C3-symmetric core, revealed that these particular molecules did not form planar stacking interactions in either the solid or liquid state. mdpi.com Conversely, other planar molecules, such as tris(phenylisoxazolyl)benzene derivatives, are known to form stacked supramolecular polymers driven by a combination of π–π stacking and dipole–dipole interactions. nih.gov The strength of these interactions is influenced by factors such as the electrostatic potential of the aromatic rings; introducing electron-withdrawing fluorine atoms, for example, can enhance π–π stacking. nih.gov

While the parent this compound molecule lacks strong hydrogen bond donors or acceptors, its derivatives can be readily functionalized to incorporate groups capable of forming robust hydrogen-bonding networks. This strategy is a cornerstone of crystal engineering and supramolecular design.

By introducing moieties such as carboxylic acids or amides onto the peripheral phenyl rings, it is possible to program the self-assembly process with high precision. For example, 1,3,5-tris(4-carboxyphenyl)benzene is a well-studied analogue that self-assembles into highly ordered, compact nanoarchitectures on surfaces like Au(111), stabilized by intermolecular hydrogen bonds between the carboxyl groups. researcher.liferesearchgate.net Scanning tunneling microscopy studies of similar molecules, such as 1,3,5-tris(5-carboxyamyloxy)benzene, have shown that complex networks can form, stabilized by coexisting hydrogen-bond motifs like dimers and tetramers of the carboxyl groups. nih.gov

The use of 2,4-diamino-1,3,5-triazinyl (DAT) groups attached to a 1,3,5-trisubstituted phenyl core leads to robust networks where each molecule is linked to its neighbors by 10-12 hydrogen bonds, forming structures like hexameric rosettes. nih.gov These examples demonstrate that by chemically modifying the phenylsulfanyl units, derivatives of this compound could be designed to form predictable and stable hydrogen-bonded supramolecular structures.

A chalcogen bond is a non-covalent interaction involving a Group 16 element (such as sulfur, selenium, or tellurium) as an electrophilic region, known as a σ-hole. nih.govnih.gov In the context of this compound, the three sulfur atoms are potential sites for forming strong, directional chalcogen bonds. This interaction occurs when the sulfur atom attracts a nucleophile, which can include other sulfur atoms, oxygen atoms, or even aromatic π-systems. acs.orgunivie.ac.at

The presence of a chalcogen bond is often identified by intermolecular distances that are shorter than the sum of the van der Waals radii of the involved atoms (e.g., < 3.6 Å for two sulfur atoms). rsc.org X-ray diffraction analyses of related organosulfur compounds have revealed S⋯S⋯S arrangements where short contacts of ~3.04–3.08 Å indicate the presence of these bonds. rsc.org Quantum chemical calculations have quantified the stabilizing energy of these interactions, arising from orbital overlap between a sulfur lone pair (LP) and the antibonding orbital of a C–S bond (σ*C–S), with energies ranging from 1 to over 4 kcal mol⁻¹. rsc.org This interaction is highly directional, providing a powerful tool for controlling the orientation of molecules in a crystal lattice.

| Interaction Type | Contributing Atoms/Groups | Typical Interaction Energy (kcal mol⁻¹) |

| Chalcogen Bond (S⋯S) | Sulfur lone pair (LP) and C–S antibonding orbital (σ*C–S) | 1.0 - 4.4 |

| Chalcogen Bond (S⋯O) | Sulfur (from Met) and Carbonyl/Carboxyl Oxygen | Stabilizing, comparable to H-bonds |

| Chalcogen Bond (S⋯π) | Sulfur atom and aromatic π-system | Stabilizing |

This table presents representative data on chalcogen bonding interactions involving sulfur, illustrating their potential role in the assembly of this compound derivatives.

Design Principles for Supramolecular Architectures

The creation of specific supramolecular architectures from this compound derivatives relies on several key design principles. The 1,3,5-substituted benzene (B151609) scaffold serves as a rigid, C3-symmetric core that pre-organizes functional groups in a defined spatial arrangement. nih.gov

One primary principle involves controlling molecular conformation and flexibility. Attaching flexible arms to the central phenyl core can allow the molecule to adopt different shapes. For instance, derivatives with DAT groups attached via flexible arms can form either 2D hydrogen-bonded sheets or more complex 3D networks, depending on whether the functional groups are designed to be coplanar with the core. nih.gov Steric gearing between bulky substituents can also be exploited to force all functional groups to lie on the same side of the phenyl plane, creating a "facially segregated" molecule ideal for acting as a receptor. nih.gov

Formation of Host-Guest Systems and Inclusion Compounds

The inherent shape and pre-organized nature of this compound derivatives make them excellent candidates for constructing host-guest systems. The C3-symmetric arrangement of the side arms can create well-defined cavities or pockets capable of encapsulating smaller guest molecules.

Supramolecular networks built from trigonal molecules often possess significant internal porosity. For example, hydrogen-bonded networks formed from flexible 1,3,5-trisubstituted benzene derivatives have been shown to have 32-60% of their crystal volume accessible to guest molecules. nih.gov A related planar molecule, tris(phenylisoxazolyl)benzene, forms porous molecular crystals with latent pores that can selectively encapsulate guest molecules like cis- and trans-decalin, demonstrating remarkable shape selectivity. nih.gov This "porosity-without-pore" behavior, where the crystal can adapt to include a guest, highlights the potential of such systems. By designing derivatives of this compound with appropriate linkers and functional groups, it is possible to create robust frameworks with tailored cavities for specific molecular recognition and separation applications.

Self-Assembly into Ordered Nanostructures

The bottom-up self-assembly of molecules into ordered nanostructures is a powerful strategy for creating functional materials. rsc.org Derivatives of this compound, particularly when functionalized, are well-suited for this purpose. Their assembly on surfaces has been investigated using techniques like scanning tunneling microscopy (STM), which reveals the formation of highly ordered, two-dimensional patterns.

Studies of 1,3,5-tris(4-carboxyphenyl)benzene at liquid-solid interfaces show that these star-shaped molecules can form multiple distinct nanoarchitectures, including porous honeycomb networks and close-packed structures. researchgate.netresearchgate.net The final structure is determined by a delicate balance between molecule-molecule interactions (primarily hydrogen bonds in this case) and molecule-substrate interactions. researchgate.net The assembly process can be influenced by the choice of solvent and the nature of the substrate (e.g., Au(111) or graphite). researchgate.netresearchgate.net These studies provide a blueprint for how functionalized this compound derivatives could be used to fabricate tunable 2D supramolecular architectures, with potential applications in nanofabrication, sensing, and catalysis.

| Derivative | Substrate/Solvent | Observed Nanostructure(s) | Primary Driving Interaction |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Au(111) | Compact rectangular and parallelogram unit cells | Hydrogen Bonding |

| 1,3,5-Tris(4-carboxyphenyl)benzene | 1-Phenyloctane/graphite | Porous rectangular cavity network, honeycomb network, close-packed structure | Hydrogen Bonding |

| 1,3,5-Tris(5-carboxyamyloxy)benzene | Au(111) in HClO₄ | Complex network with propeller-like motifs | Hydrogen Bonding |

| 1,3,5-Tris-(isopropylethynyl)-benzene | Au(111), Ag(111) | Side-by-side dimer aggregates | van der Waals / π-interactions |

This table summarizes observed self-assembled nanostructures for various 1,3,5-trisubstituted benzene derivatives, illustrating the types of ordered systems that can be formed.

Organic Frameworks and Networks

No information is available in the searched scientific literature regarding the use of this compound as a building block for organic frameworks or networks.

Formation of Layered and Columnar Aggregates

There is no data in the searched scientific literature describing the formation of layered or columnar aggregates from this compound derivatives.

Table of Compounds Mentioned

Applications in Advanced Materials Science

Integration into Covalent Organic Frameworks (COFs)

While the broader class of 1,3,5-trisubstituted benzene (B151609) molecules are foundational building blocks for Covalent Organic Frameworks (COFs), specific research detailing the integration of 1,3,5-Tris(phenylsulfanyl)benzene into COF structures is not extensively documented in publicly available scientific literature. The following sections are based on the potential design and synthesis strategies extrapolated from known COF chemistry.

The synthesis of COFs relies on the formation of strong covalent bonds between molecular building blocks to create extended, porous, and crystalline networks. For a hypothetical COF based on this compound, the key would be to utilize the phenylsulfanyl groups, or to further functionalize the phenyl rings, to facilitate polymerization.

One potential synthetic route could involve the oxidation of the sulfide (B99878) linkages to sulfones, which could then participate in condensation reactions. Another approach would be to first synthesize a derivative, for instance, by introducing reactive groups like aldehydes or amines onto the peripheral phenyl rings, which could then undergo Schiff base reactions or other covalent bond-forming reactions common in COF synthesis.

Table 1: Hypothetical Design Parameters for this compound-based COFs

| Parameter | Design Consideration | Potential Outcome |

| Linkage Chemistry | Schiff base, boronate ester, or other dynamic covalent chemistries on functionalized derivatives. | Formation of a stable, porous 2D or 3D framework. |

| Co-monomer | A complementary linear or trigonal linker with appropriate reactive groups (e.g., diamines, dialdehydes). | Control over pore size, surface area, and network topology. |

| Symmetry | The inherent C3 symmetry of the TPTB core. | High propensity for forming ordered, crystalline structures. |

| Sulfur Atom | The presence of sulfur atoms in the backbone. | Potential for post-synthetic modification, metal coordination, and unique electronic properties. |

The architecture of a COF dictates its properties and potential applications. By carefully selecting the co-monomers to be polymerized with a this compound-derived linker, the resulting COF could be tailored for various functions. For example, incorporating photoactive co-monomers could lead to materials for photocatalysis. The introduction of specific functional groups within the pores could create selective adsorption sites for gas storage or separation. The sulfur atoms themselves could act as coordination sites for metal ions, leading to catalytic materials or sensors.

Functional Materials for Optoelectronic Devices

The application of this compound in optoelectronic devices such as OLEDs and OPVs is not well-established in current research literature. However, analysis of its structure allows for speculation on its potential roles.

The photoluminescent properties of this compound have not been extensively reported. For a molecule to be an effective luminescent material, it typically requires a rigid structure and a significant HOMO-LUMO gap. The triphenylbenzene core is a known fluorophore. The impact of the phenylsulfanyl substituents on the luminescent quantum yield and emission wavelength would need to be experimentally determined. It could potentially serve as a host material in a phosphorescent OLED, where its high triplet energy would be a critical factor.

In organic photovoltaics, distinct electron donor and acceptor materials are required. The electron-rich nature of the sulfur atoms in this compound suggests it might function as an electron donor. Its suitability would depend on its energy levels (HOMO/LUMO) relative to a suitable acceptor material. Furthermore, its film-forming properties and charge carrier mobility would be crucial for efficient device performance. There is no specific data available to confirm its use as an electron transport layer.

Interfacial Phenomena and Surface Science Applications

The study of how molecules arrange at surfaces and interfaces is critical for many technologies. The symmetrical and aromatic nature of this compound makes it a candidate for forming self-assembled monolayers (SAMs) on various substrates. The sulfur atoms could provide a strong anchoring point to metal surfaces like gold, a common technique in surface science.

The formation of such SAMs could be used to modify the surface properties of materials, such as their wettability, adhesion, or electronic characteristics. The ability to create well-ordered molecular layers is fundamental for the development of molecular electronics and sensors. However, specific research detailing the interfacial behavior of this compound is sparse.

Interactions with Noble Metal Surfaces (e.g., Gold Adatoms on Au(111))

The interaction of sulfur-containing organic molecules with noble metal surfaces, particularly gold, is a cornerstone of nanoscience and molecular electronics. While direct studies on this compound are limited, extensive research on its close analogue, 1,3,5-tris(4-mercaptophenyl)benzene (TMB), on Au(111) surfaces provides profound insights into the governing principles of these interactions. nih.gov

When TMB is deposited on a Au(111) surface, it undergoes a series of thermally activated structural and chemical transformations. The thiol (-SH) groups of the TMB molecule readily interact with the gold surface, leading to the formation of Au-thiolate (S-Au) bonds. At room temperature, this interaction results in the formation of irregular metal-organic aggregates. nih.gov

Upon thermal annealing, these initial structures reorganize into more ordered assemblies. Scanning Tunneling Microscopy (STM) has revealed the formation of one-dimensional Au-thiolate chains. Density Functional Theory (DFT) simulations support these findings, indicating that two distinct intermolecular binding motifs involving Au-thiolate linkages are nearly equivalent in energy, which contributes to the structural variety observed. nih.gov

A key finding is the chemical transformation that occurs at higher temperatures. The coordinative Au-thiolate bonds can evolve into highly stable, covalent thioether (C-S-C) linkages. This on-surface synthesis leads to the formation of remarkable, extended two-dimensional structures, including fractal patterns known as Sierpiński triangles. nih.gov The chemical state of the sulfur atoms during this process can be tracked using X-ray Photoelectron Spectroscopy (XPS), which confirms the shift from thiolate to thioether states. nih.gov The principles governing these interactions are also informed by studies of simpler dithiol molecules on gold surfaces. nih.govresearchgate.net

| Technique | Observation on TMB/Au(111) System | Reference |

| Scanning Tunneling Microscopy (STM) | Revealed initial irregular aggregates, ordered 1D Au-thiolate chains after annealing, and eventual formation of Sierpiński triangle fractals. | nih.gov |

| X-ray Photoelectron Spectroscopy (XPS) | Confirmed the chemical state of sulfur, tracking the conversion from Au-thiolate to covalent thioether linkages upon heating. | nih.gov |

| Density Functional Theory (DFT) | Showed the energetic equivalence of different Au-thiolate binding motifs, explaining the observed structural diversity. | nih.govresearchgate.net |

| Monte Carlo Simulations | Helped understand the emergence of complex structures like Sierpiński triangles based on the chemical transformation from thiolate to thioether. | nih.gov |

Controlled Adsorption and Surface Modification Strategies

The ability to control the assembly of molecules like this compound on surfaces is critical for fabricating functional materials with tailored properties. The adsorption process is a delicate interplay between molecule-molecule interactions and molecule-substrate interactions. nih.gov

Strategies for controlling adsorption and modifying surfaces using these molecules include:

Thermal Annealing: As demonstrated with the TMB analogue on Au(111), temperature is a key parameter. nih.gov Stepwise annealing can guide the self-assembly process from disordered aggregates to ordered chains and finally to covalently linked networks. This allows for a degree of kinetic control over the final surface architecture.

Substrate Choice: The nature of the substrate significantly influences the self-assembly. Studies of a related molecule, 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), on different surfaces like Ag(111) and a Si(111)-(√3 × √3)-Ag surface show markedly different outcomes. On Ag(111), a periodic arrangement is formed due to a cooperative interplay between the molecule-substrate interaction and intermolecular halogen bonding. On the silicon-based surface, a mix of ordered and random arrangements occurs, indicating a competitive interplay of forces. nih.gov This highlights that the substrate can be used as a tool to direct the desired molecular arrangement.

Concentration Control: In related systems using simpler dithiols, the surface coverage is a critical factor. At low concentrations, molecules like 1,3-benzenedimethanethiol (B1202229) tend to lie flat, forming two S-Au linkages with the surface. As concentration increases towards monolayer coverage, they adopt a more upright orientation. nih.gov This concentration-dependent behavior provides another lever for controlling the final structure of the molecular layer.

The goal of these strategies is to create well-defined, stable, and functional surfaces for applications ranging from sensing to catalysis and electronics.

Development of Redox-Active Materials and Electron Transfer Systems

The core benzene ring substituted with electron-donating or -withdrawing groups makes the 1,3,5-tris(phenyl)benzene framework an excellent scaffold for creating redox-active materials. By choosing appropriate functional groups, these molecules can be designed to facilitate electron or hole transport.

A prominent example is 1,3,5-Tris(diphenylamino)benzene (TDAB) , which is utilized as a hole-transporting and electron-blocking material in electronic devices. sigmaaldrich.com The nitrogen-containing amine groups provide accessible lone pairs of electrons, making the molecule easy to oxidize. This property, combined with a high hole mobility and low electron affinity, makes TDAB highly effective in organic light-emitting diodes (OLEDs) and perovskite solar cells. sigmaaldrich.com Its function is to efficiently transport positive charges (holes) while blocking the passage of negative charges (electrons), which helps to confine charge carriers and improve device efficiency. sigmaaldrich.com

Similarly, 1,3,5-tris(phenylamino)benzene and its derivatives have been investigated as high-temperature antioxidants for synthetic lubricants. researchgate.net Their antioxidant capability stems from their redox activity; they can donate hydrogen atoms or electrons to neutralize reactive radicals, thereby preventing oxidative degradation of the lubricant oil. The presence of three phenylamino (B1219803) arms on a central core enhances thermal stability and antioxidant efficiency compared to molecules with a single active moiety. researchgate.net The performance of these materials can be fine-tuned by adding different substituent groups to the phenyl rings, which alters the electronic properties and, consequently, the redox behavior of the molecule. researchgate.net

| Compound Derivative | Application Area | Key Property/Function | Reference |

| 1,3,5-Tris(diphenylamino)benzene (TDAB) | Electronics (OLEDs, Solar Cells) | Hole-transporting, electron-blocking material with high hole mobility. | sigmaaldrich.com |

| 1,3,5-Tris(phenylamino)benzene | Lubricant Additives | High-temperature antioxidant; neutralizes radicals via electron/H-atom donation. | researchgate.net |

Catalytic Applications of 1,3,5 Tris Phenylsulfanyl Benzene and Its Coordination Complexes

Role as a Ligand in Homogeneous Catalysis

There is no published research on the use of 1,3,5-Tris(phenylsulfanyl)benzene as a ligand in homogeneous catalysis.

C-S Coupling Reactions and Related Transformations

No studies have reported the application of this compound-metal complexes in catalyzing C-S coupling reactions or similar transformations.

Development of Heterogeneous Catalytic Systems

There is no information available on the development or use of heterogeneous catalytic systems based on this compound.

Mechanistic Investigations of Catalytic Pathways

As there are no known catalytic applications for this compound, no mechanistic investigations into its potential catalytic pathways have been conducted or reported.

Computational and Theoretical Investigations of 1,3,5 Tris Phenylsulfanyl Benzene

Electronic Structure Analysis

The arrangement of electrons within 1,3,5-Tris(phenylsulfanyl)benzene governs its chemical and physical properties. Computational methods are instrumental in elucidating the electronic landscape of this molecule.

While direct and extensive Density Functional Theory (DFT) studies specifically on this compound are not widely documented in the reviewed literature, the principles of such analyses can be understood from studies on closely related compounds, such as its derivatives. For instance, DFT calculations are commonly employed to optimize the structural geometry and perform frequency calculations to ensure the stability and accuracy of the molecular parameters. nih.gov For derivatives like 1,3,5-Tris(4-carboxyphenyl)benzene, DFT has been used to investigate the electronic density and reactivity profile, which is often characterized by high ionization potential and chemical softness. nih.gov

In a typical DFT study, the choice of functional and basis set is crucial for obtaining accurate results. For example, the B3LYP functional combined with a 6-31G** basis set is a common choice for optimizing the geometry and calculating the electronic properties of such aromatic compounds. This level of theory provides a good balance between computational cost and accuracy. The energy profile of the molecule, including its various conformations, can be mapped to identify the most stable structures. For related aromatic sulfide (B99878) systems, computational studies have explored the homolytic fragmentation and S-oxidation, providing insights into their photochemical processes. acs.org

Table 1: Illustrative DFT Calculation Parameters for a Related Aromatic Sulfide Derivative

| Parameter | Value/Method | Reference |

| Software | Gaussian 09W | nih.gov |

| Functional | B3LYP | nih.gov |

| Basis Set | 6-31G** | nih.gov |

| Task | Geometry Optimization, Frequency Calculation | nih.gov |

This table is illustrative and based on methodologies used for related compounds due to the absence of specific data for this compound.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the electronic behavior of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the electronic transitions a molecule can undergo.

Table 2: Frontier Molecular Orbital Energies for a Related Aromatic Compound

| Molecular Orbital | Energy (eV) - Illustrative |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are illustrative and intended to represent typical ranges for aromatic sulfides and their derivatives based on computational studies. Specific values for this compound would require dedicated calculations.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. periodicodimineralogia.it It provides a detailed picture of the bonding in terms of localized orbitals. While no specific NBO analysis for this compound was found in the searched literature, studies on related thioether-bridged compounds and thiophenol provide insights into the expected interactions. tandfonline.comwisc.edu

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. For this compound, while experimental spectra are available, computational analysis can aid in the precise assignment of vibrational modes and chemical shifts.

Theoretical IR spectra can be calculated using DFT, often in conjunction with frequency calculations. These calculated spectra can be compared with experimental data to identify and assign the characteristic vibrational frequencies. For example, in a study of a thioether-bridged triazole derivative, the calculated vibrational modes showed good agreement with the experimental FT-IR spectrum. tandfonline.com For this compound, one would expect to see characteristic peaks corresponding to C-H stretching and bending in the aromatic rings, as well as vibrations involving the C-S bonds.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed. These calculations help in the assignment of peaks in the experimental NMR spectra, which can be complex for a molecule with multiple phenyl rings. For instance, ¹H NMR spectra of 1,3,5-tris(4-diphenyl)benzene have been reported and analyzed. researchgate.net

Table 3: Predicted Spectroscopic Data for a Related Thioether Compound

| Spectroscopic Technique | Predicted Feature | Reference |

| FT-IR | Vibrational modes corresponding to C-H, C=C, and C-S bonds | tandfonline.com |

| ¹H NMR | Chemical shifts for aromatic protons | mdpi.com |

| ¹³C NMR | Chemical shifts for aromatic carbons | mdpi.com |

This table is illustrative, drawing on data from related compounds due to the lack of specific computational spectroscopic studies for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. For a flexible molecule like this compound, where the phenyl rings can rotate around the C-S bonds, MD simulations are particularly useful for exploring the potential energy surface and identifying stable conformers.

Studies on related systems, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have utilized MD simulations to investigate the stability of protein-ligand complexes, demonstrating the utility of this method in understanding intermolecular forces. nih.gov In these simulations, the interactions are often governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov For this compound in a condensed phase, MD simulations would reveal how the molecules pack together and the nature of the non-covalent interactions that dictate the bulk properties. Simulations of biphenyl (B1667301) systems have been used to study torsional motion, which is a key conformational degree of freedom in this compound. aps.org

Computational Studies of Reactivity and Reaction Mechanisms

Computational chemistry plays a crucial role in understanding the reactivity of molecules and elucidating reaction mechanisms. While specific computational studies on the reaction mechanisms of this compound are scarce in the reviewed literature, insights can be drawn from studies on aryl sulfides and related compounds.

The reactivity of aryl sulfides is often centered around the sulfur atom and the aromatic rings. Computational studies on the photochemistry of aryl sulfoxides, for example, have investigated the α-cleavage as a primary photochemical process. acs.org Mechanistic studies on the nickel-catalyzed synthesis of aryl sulfides have employed computational methods to propose catalytic cycles involving oxidative addition and reductive elimination steps. acs.org These studies highlight the ability of the sulfur atom to participate in various chemical transformations. For this compound, computational studies could be used to investigate its potential as a ligand in catalysis or its reactivity in electrophilic aromatic substitution reactions.

Lack of Specific Computational Studies on Supramolecular Interactions of this compound

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the supramolecular interactions and self-assembly processes of this compound. While computational methods are powerful tools for understanding non-covalent interactions in similarly structured molecules, dedicated studies on this particular compound are not readily found in published research.

Theoretical studies on other 1,3,5-substituted benzene (B151609) derivatives have provided valuable insights into the nature of their non-covalent interactions. For instance, research on molecules like 1,3,5-trinitrobenzene (B165232) has been conducted to understand interactions with anions. chem8.org Similarly, the interactions of 1,3,5-trifluorobenzene (B1201519) with ions and other molecules have been computationally explored to understand the role of electrostatics and polarization. chem8.orgrsc.org These studies often employ methods like Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT), and the Quantum Theory of Atoms in Molecules (QTAIM) to analyze and quantify the forces driving molecular assembly. researchgate.net

General computational approaches are frequently used to assess non-bonded interactions in various aromatic systems, such as the benzene dimer and benzene-methane complexes, providing benchmark data for different theoretical methods. acs.org However, the specific application of these computational techniques to elucidate the detailed supramolecular behavior, self-assembly mechanisms, and interaction energies of this compound has not been a focus of the research identified.

Consequently, there is no specific data, such as interaction energy landscapes, preferred assembly conformations, or quantitative breakdowns of intermolecular forces (e.g., dispersion, electrostatic, induction), to present in detailed research findings or data tables for this compound at this time. Such information would be critical for a comprehensive understanding of its potential to form ordered supramolecular structures. Future computational studies would be necessary to fill this knowledge gap and to theoretically predict and rationalize the self-assembly behavior of this compound.

Future Perspectives and Emerging Research Directions

Advancements in Green and Sustainable Synthetic Methodologies

The traditional synthesis of aryl sulfides, including 1,3,5-Tris(phenylsulfanyl)benzene, often involves the use of odorous and toxic thiols and may require harsh reaction conditions. nih.govresearchgate.net The development of greener and more sustainable synthetic routes is a key area of future research. Modern synthetic strategies are focusing on catalysis-driven processes that offer higher efficiency, milder conditions, and reduced environmental impact.

Key advancements in this area include:

Copper-catalyzed Cross-Coupling Reactions: Efficient methods for S-arylation using copper catalysts with environmentally benign solvents like ethanol (B145695) are being established. researchgate.net These reactions can proceed at room temperature using oxygen as a green oxidant.

Nickel-catalyzed Thiol-Free Synthesis: A significant breakthrough is the development of nickel-catalyzed reactions that synthesize aryl sulfides without the use of thiols, thereby avoiding their toxicity and unpleasant smell. nih.govresearchgate.net These methods utilize alternative sulfur donors and can be applied to a broad range of substrates. nih.govresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonochemistry is being explored to accelerate reaction times and improve yields in the synthesis of related heterocyclic structures like 1,3,5-triazines, often using water as a solvent. ossila.com These energy-efficient techniques represent a promising avenue for the sustainable production of this compound derivatives.

| Method | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|

| Conventional Thiol-Aryl Halide Coupling | Transition metals, thiols | High reliability | nih.govresearchgate.net |

| Copper-Catalyzed S-Arylation | CuSO₄, 1,10-phenanthroline, O₂ | Room temperature, green solvent (EtOH) | researchgate.net |

| Nickel-Catalyzed Aryl Exchange | Ni/dcypt catalyst, 2-pyridyl sulfides | Thiol-free, avoids odor and toxicity | nih.govresearchgate.net |

| Sonochemical Synthesis | Ultrasonic irradiation | Rapid reaction times, use of water as solvent | ossila.com |

Rational Design of Multifunctional Materials Based on this compound

The rigid, C3-symmetric structure of the this compound core makes it an ideal building block, or "ligand," for the rational design of multifunctional framework materials. nih.govglpbio.com By introducing specific functional groups onto the peripheral phenyl rings, researchers can create tailored materials with precise properties. This is particularly relevant for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). nih.govglpbio.com

Future research in this area is directed towards:

Porous Frameworks for Gas Storage and Separation: Derivatives such as 1,3,5-Tris(4-formylphenyl)benzene and 1,3,5-Tris[(4-phenylboronic acid)]benzene are used to construct COFs with high porosity and surface area. glpbio.comsigmaaldrich.com These materials exhibit potential for applications in CO2 capture and the storage of gases like hydrogen. glpbio.comsigmaaldrich.com

Heterogeneous Catalysis: Framework materials built from this compound derivatives can incorporate catalytically active sites. For instance, a derivative, 1,3,5-Tris(hydrogensulfato) benzene (B151609), has been shown to be an efficient catalyst for organic synthesis. researchgate.net The defined pore structure of these materials can lead to enhanced selectivity and recyclability of the catalyst. nih.gov

Organic Electronics: The photophysical properties of compounds like 1,3,5-Tris(2-naphthyl)benzene, which possess high chemical stability and fluorescence quantum yields, make them promising for technological applications. nih.gov Derivatives such as 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene are being investigated as electron transport and hole blocking layer materials in organic light-emitting diodes (OLEDs).

| Derivative | Application | Key Properties | Reference |

|---|---|---|---|

| 1,3,5-Tris(4-formylphenyl)benzene | COF synthesis for CO₂ capture | Forms stable imine-linked frameworks | sigmaaldrich.com |

| 1,3,5-Tris[(4-phenylboronic acid)]benzene | COF synthesis for gas storage | High surface area (1400 m²/g) | glpbio.com |

| 1,3,5-Tris(hydrogensulfato) benzene | Homogeneous catalysis | Efficient acidic catalyst | researchgate.net |

| 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene | Organic electronics (OLEDs) | Electron transport/hole blocking capabilities |

Exploration of Bio-inspired and Environmentally Relevant Applications

The structural versatility of this compound derivatives opens doors to applications that are inspired by biological systems or address pressing environmental concerns.

Biomedical Applications: A notable emerging area is the investigation of these compounds for their therapeutic potential. For example, 1,3,5-Tris(4-carboxyphenyl)benzene has been studied for its anticancer properties. nih.gov Research indicates that it can bind to DNA, suggesting a mechanism for its activity against cancer cell lines. nih.gov Furthermore, other derivatives have been investigated as inhibitors of amyloid fibril formation, which is relevant to diseases like Alzheimer's. mdpi.com

Environmental Remediation and Sensing: The development of materials for environmental applications is a growing field. MOFs and COFs derived from this compound analogues can be designed for the selective adsorption of pollutants. sigmaaldrich.com For instance, triazine-based microporous polymers have shown high efficacy in capturing iodine, a component of nuclear waste. The fluorescent properties of some derivatives could also be harnessed to develop sensors for detecting nitroaromatic compounds, which are common environmental pollutants. sigmaaldrich.com

High-Performance Lubricants: In an effort to create more stable and environmentally benign industrial fluids, amino-substituted derivatives like 1,3,5-tris(phenylamino) benzene have been shown to act as effective high-temperature antioxidants in synthetic ester oils, potentially reducing oxidative degradation and extending lubricant life. researchgate.net

Integration with Nanoscience and Nanotechnology for Advanced Applications

The integration of this compound-based structures with nanotechnology is a frontier of research that promises to unlock advanced applications. The precise, bottom-up assembly of these molecules allows for the creation of sophisticated nanoscale architectures.

Nanoporous Materials: As mentioned, MOFs and COFs are inherently nanomaterials with controlled pore sizes in the nanometer range. nih.govglpbio.com The future will see the development of these materials for highly specific applications, such as membranes for gas separation at the molecular level and nanoreactors that confine chemical reactions within their pores for enhanced efficiency and control. nih.gov

Molecular Electronics and Photonics: The star-shaped, conjugated nature of derivatives like 1,3,5-Tris(phenylethynyl)benzene makes them candidates for use as molecular wires or nodes in nanoelectronic circuits. ossila.com Their unique photophysical properties, including fluorescence, are being explored for the development of nanoscale light-emitting devices and highly sensitive fluorescent sensors. nih.gov

Self-Assembled Monolayers: The ability of molecules like 1,3,5-Tris(4-carboxyphenyl)benzene to form self-assembled monolayers (SAMs) on various surfaces is a powerful tool in nanotechnology. nih.gov These ultrathin, ordered layers can be used to modify the surface properties of materials, creating interfaces for sensors, electronic devices, and biocompatible coatings. nih.gov

Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,10-phenanthroline |

| 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene |

| 1,3,5-Tris(2-naphthyl)benzene |

| 1,3,5-Tris(4-carboxyphenyl)benzene |

| 1,3,5-Tris(4-formylphenyl)benzene |

| 1,3,5-Tris(hydrogensulfato) benzene |

| 1,3,5-Tris(phenylethynyl)benzene |

| 1,3,5-Tris(phenylamino) benzene |

| 1,3,5-Tris[(4-phenylboronic acid)]benzene |

| 2-pyridyl sulfide (B99878) |

| Copper Sulfate (CuSO₄) |

| dcypt (ligand) |

| Ethanol |

| Iodine |

| Nickel (Ni) |

| Nitroaromatic compounds |

| Oxygen |

| Thiol |

| Water |

Q & A

Q. What are the optimized synthetic routes for 1,3,5-Tris(phenylsulfanyl)benzene, and what critical parameters influence yield?

A common method involves nucleophilic aromatic substitution using 1,3,5-trifluorobenzene with thiophenol derivatives under anhydrous conditions. Key parameters include:

- Catalyst choice : Potassium carbonate or cesium carbonate in DMF or DMSO enhances reactivity .

- Temperature : Reactions typically proceed at 80–120°C for 12–24 hours to ensure complete substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol removes unreacted thiophenol and byproducts .

- Yield optimization : Excess thiophenol (3–4 equivalents per fluorine) and inert atmosphere (N₂/Ar) minimize oxidation of sulfur groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or high-temperature applications .

- Waste disposal : Separate halogenated or sulfur-containing waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. How can NMR spectroscopy resolve structural ambiguities in sulfur-containing aromatic compounds like this compound?

- ¹H NMR : Symmetrical proton environments (e.g., para-substituted phenyl groups) produce singlets at ~6.7–7.3 ppm, while asymmetry splits signals into doublets or triplets .

- ¹³C NMR : Sulfur’s electron-withdrawing effect deshields adjacent carbons, shifting peaks to ~125–135 ppm for ipso-carbons and ~115–120 ppm for meta/para positions .

- HSQC/HMBC : Correlates sulfur-linked protons and carbons, confirming substitution patterns .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound derivatives?

- Selective protection/deprotection : Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl groups) to direct substitution to desired positions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1–4 hours vs. 12–24 hours), minimizing decomposition of sulfur groups .

- In situ monitoring : FTIR or Raman spectroscopy tracks thiophenol consumption and intermediate formation .

Q. How can computational modeling predict the electronic properties of this compound for materials science applications?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to evaluate HOMO-LUMO gaps, predicting redox behavior in conductive polymers .

- Molecular dynamics (MD) : Simulate stacking interactions in crystalline phases to design porous frameworks with tunable pore sizes (e.g., 7–27 Å, as in COFs) .

- Charge-transfer analysis : Assess electron-withdrawing effects of sulfur groups on aromatic rings for catalysis or optoelectronic applications .

Q. What advanced characterization techniques validate the thermal stability of this compound in high-temperature applications?

- TGA/DSC : Measures decomposition onset temperatures (typically >300°C for sulfur-rich aromatics) and phase transitions .

- In situ PXRD : Tracks structural integrity during heating, identifying amorphous vs. crystalline degradation products .

- Mass spectrometry (EI/ESI) : Identifies volatile byproducts (e.g., SO₂ or thiophenol fragments) released during thermal stress .

Q. How can cross-coupling reactions leverage this compound as a ligand or scaffold in organometallic catalysis?

- Pd-catalyzed couplings : Sulfur’s σ-donor capability stabilizes Pd(0) intermediates in Suzuki-Miyaura reactions. Optimize ligand-to-metal ratios (1:1–1:2) to balance activity and stability .

- Heterogeneous catalysis : Immobilize the compound on mesoporous silica via thiol-gold interactions for recyclable catalysts .

- Electrochemical analysis : Cyclic voltammetry identifies redox-active sulfur centers for mediating electron transfer in catalytic cycles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.